molecular formula C20H31NO5 B14907635 (3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate

(3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate

Cat. No.: B14907635
M. Wt: 365.5 g/mol
InChI Key: AZTSBAWJROLRIQ-QILLFSRXSA-N
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Description

(3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is a complex organic compound with a specific stereochemistry It is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a methyl group on a heptanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate typically involves multiple steps, including the protection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the heptanoate backbone: The heptanoate backbone is constructed through a series of reactions, including aldol condensation and reduction.

    Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl bromide in the presence of a base.

    Stereoselective hydroxylation: The hydroxyl group is introduced at the desired stereocenter using a stereoselective hydroxylation reaction.

    Final deprotection and purification: The benzyloxycarbonyl group is removed, and the compound is purified using chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent, low temperature.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of new derivatives with different protecting groups or functional groups.

Scientific Research Applications

(3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5S)-4-tert-butyl-3,5-dimethylhept-1-en-6-yne: Similar backbone structure with different functional groups.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a pyrazole ring.

Uniqueness

(3S,4R,5S)-Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl (3S,4R,5S)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate

InChI

InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14-,16-,18+/m0/s1

InChI Key

AZTSBAWJROLRIQ-QILLFSRXSA-N

Isomeric SMILES

CC[C@H](C)[C@H]([C@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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